Chroman-2-ylmethyl-isopropyl-amine hydrochloride
CAS No.: 81816-84-4
Cat. No.: VC11670140
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81816-84-4 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1 |
| Standard InChI Key | BAJIZWIYVUZSAE-UTONKHPSSA-N |
| Isomeric SMILES | CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl |
| SMILES | CC(C)NCC1CCC2=CC=CC=C2O1.Cl |
| Canonical SMILES | CC(C)NCC1CCC2=CC=CC=C2O1.Cl |
Introduction
Structural and Chemical Identification
Molecular Architecture
Chroman-2-ylmethyl-isopropyl-amine hydrochloride consists of a benzopyran-derived chroman ring (3,4-dihydro-2H-chromene) linked via a methylene group to an isopropylamine moiety, which is protonated as a hydrochloride salt. The stereochemistry at the C2 position of the chroman ring is specified as -configuration, as denoted by the IUPAC name: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine hydrochloride .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.76 g/mol | |
| SMILES Notation | CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl | |
| InChI Key | BAJIZWIYVUZSAE-UTONKHPSSA-N | |
| Topological Polar Surface Area | 21.3 Ų |
Spectroscopic Characterization
The compound’s structural elucidation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 6.8–7.2 ppm for the chroman ring), methylene groups adjacent to the amine (δ 2.6–3.1 ppm), and isopropyl methyl resonances (δ 1.0–1.2 ppm) .
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Mass Spectrometry: The exact mass of 241.1233420 Da corresponds to the molecular ion peak () in high-resolution mass spectra .
Synthesis and Manufacturing
Traditional Synthetic Routes
The parent amine, N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine, is typically synthesized through nucleophilic substitution or reductive amination. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. For example:
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Reductive Amination: Reacting 2-chromanmethyl ketone with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
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Salt Formation: Protonation of the free amine using hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether .
Enzymatic Approaches
Recent patents describe laccase-catalyzed biosynthesis of amine derivatives under mild conditions (38–40°C), offering an eco-friendly alternative to conventional methods. While primarily applied to isopropylamine synthesis, this methodology could be adapted for chroman-2-ylmethyl-isopropyl-amine production by modifying substrate specificity .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility compared to the free base. Key stability considerations include:
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pH Sensitivity: Degradation may occur under strongly basic conditions due to deprotonation of the amine.
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Thermal Stability: Decomposition observed above 200°C, necessitating storage at 2–8°C .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 | |
| LogP (Predicted) | 2.1 |
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: For designing antidepressants or neuroprotective agents.
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Prodrug Potential: Ester derivatives to enhance blood-brain barrier penetration.
Industrial Uses
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Chiral Catalyst: As a ligand in asymmetric synthesis due to its stereochemical purity.
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